Comparative Potency of TFC-007 vs. HQL-79 in Recombinant H-PGDS Enzyme Assays
In a direct comparison, TFC-007 demonstrated over 250-fold greater potency against human recombinant H-PGDS than HQL-79, a widely used historical H-PGDS inhibitor [1].
| Evidence Dimension | IC50 (inhibitory concentration, 50%) |
|---|---|
| Target Compound Data | 83 nM |
| Comparator Or Baseline | HQL-79 (IC50 = 22 µM) |
| Quantified Difference | 265-fold greater potency |
| Conditions | Human recombinant H-PGDS enzyme assay |
Why This Matters
TFC-007 achieves potent H-PGDS inhibition at nanomolar concentrations, enabling experiments with lower compound requirements and minimizing off-target risks associated with the micromolar concentrations required for HQL-79.
- [1] Nabe T, et al. Inhibition of hematopoietic prostaglandin D synthase improves allergic nasal blockage in guinea pigs. Prostaglandins Other Lipid Mediat. 2011;95(1-4):27-34. View Source
